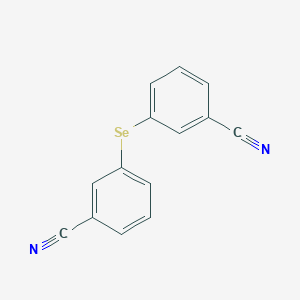
3,3'-Selanyldibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Selanyldibenzonitrile: is an organic compound that features a selenium atom bridging two benzonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Selanyldibenzonitrile typically involves the reaction of benzonitrile with selenium reagents. One common method is the reaction of benzonitrile with selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: Industrial production of 3,3’-Selanyldibenzonitrile may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Selanyldibenzonitrile can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,3’-Selanyldibenzonitrile is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a building block in the development of new materials with unique electronic and optical properties.
Biology: In biological research, 3,3’-Selanyldibenzonitrile is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit biological activity, and this compound is no exception.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: In the industrial sector, 3,3’-Selanyldibenzonitrile is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Selanyldibenzonitrile involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes that play a crucial role in reducing oxidative stress by neutralizing reactive oxygen species (ROS). The compound may also interact with specific molecular targets, such as proteins and nucleic acids, modulating their function and activity.
Comparación Con Compuestos Similares
Benzonitrile: A simpler compound with a single benzonitrile group.
3,3’-Diselenyldibenzonitrile: A related compound with two selenium atoms.
Diphenyl diselenide: Another selenium-containing compound with different structural features.
Uniqueness: 3,3’-Selanyldibenzonitrile is unique due to its specific structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
113560-94-4 |
|---|---|
Fórmula molecular |
C14H8N2Se |
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
3-(3-cyanophenyl)selanylbenzonitrile |
InChI |
InChI=1S/C14H8N2Se/c15-9-11-3-1-5-13(7-11)17-14-6-2-4-12(8-14)10-16/h1-8H |
Clave InChI |
WWCWDFCXUHARGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[Se]C2=CC=CC(=C2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


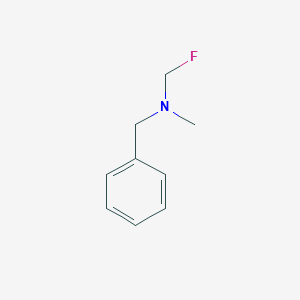
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
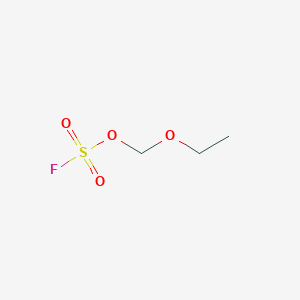

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
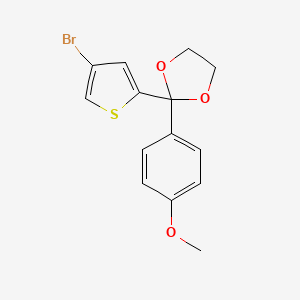
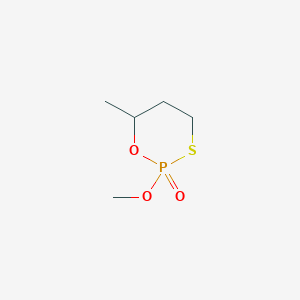

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
